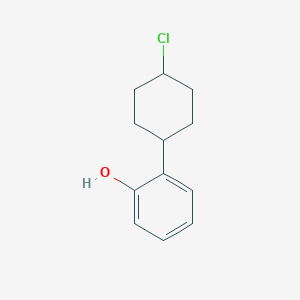
2-(4-Chlorocyclohexyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorocyclohexyl)phenol is an organic compound with the molecular formula C12H15ClO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chlorocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorocyclohexyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorocyclohexyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Chlorocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
科学的研究の応用
2-(4-Chlorocyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives
作用機序
The mechanism of action of 2-(4-Chlorocyclohexyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may influence cellular processes such as enzyme activity and signal transduction. The compound may also interact with membrane-bound proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Cyclohexylphenol: A phenol derivative with a cyclohexyl group attached to the benzene ring
Uniqueness
2-(4-Chlorocyclohexyl)phenol is unique due to the presence of both a chlorocyclohexyl group and a phenolic hydroxyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
108882-75-3 |
|---|---|
分子式 |
C12H15ClO |
分子量 |
210.70 g/mol |
IUPAC名 |
2-(4-chlorocyclohexyl)phenol |
InChI |
InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-4,9-10,14H,5-8H2 |
InChIキー |
SRAUJGUKLLRIFR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


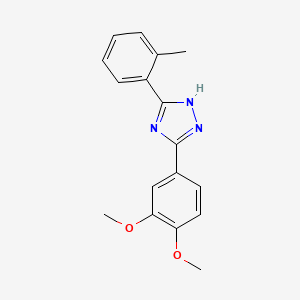

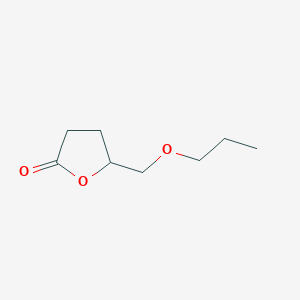
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
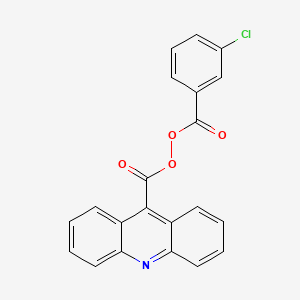

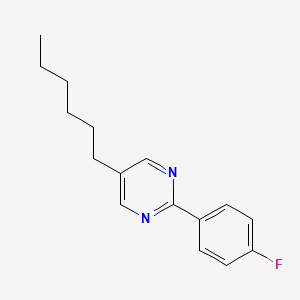
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
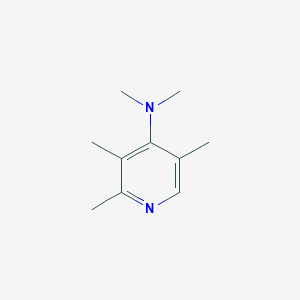
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
